3-(Bromomethyl)-3-fluoro-azetidine
Description
3-(Bromomethyl)-3-fluoro-azetidine is a four-membered azetidine ring derivative featuring a bromomethyl (-CH2Br) and a fluorine (-F) substituent at the 3-position. Azetidines are increasingly valued in medicinal chemistry due to their conformational rigidity, which enhances binding specificity in drug candidates. The bromomethyl group acts as a versatile alkylating agent or a synthetic handle for further functionalization, while the fluorine atom modulates electronic properties and metabolic stability.
Properties
IUPAC Name |
3-(bromomethyl)-3-fluoroazetidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrFN/c5-1-4(6)2-7-3-4/h7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKCDRFPYXLCJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CBr)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-fluoro-azetidine typically involves the reaction of azetidine with bromomethyl and fluoro reagents under controlled conditions. One common method includes the use of bromomethyl fluoride in the presence of a base such as potassium carbonate. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high purity and consistent quality of the compound, which is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-fluoro-azetidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding azetidine oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of azetidine derivatives with various functional groups.
Oxidation: Formation of azetidine oxides.
Reduction: Formation of 3-fluoro-azetidine.
Scientific Research Applications
3-(Bromomethyl)-3-fluoro-azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-fluoro-azetidine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the fluoro group can enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(Bromomethyl)-3-fluoro-azetidine with structurally related azetidines and heterocycles, emphasizing substituent effects, applications, and physicochemical properties.
Table 1: Structural and Functional Comparison of Azetidine Derivatives
*Note: Molecular weight for this compound is calculated based on its formula.
Physicochemical and Pharmacological Properties
- Lipophilicity : The bromo-fluorophenyl-substituted azetidine (XLogP3 = 2.6) is significantly more lipophilic than this compound (estimated XLogP3 ~1.2), suggesting better blood-brain barrier penetration for CNS applications .
- Chirality : The tosyl-protected azetidine in is enantiomerically pure, underscoring the importance of stereochemistry in bioactive molecule synthesis. In contrast, this compound lacks chiral centers but offers a simpler scaffold for derivatization .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Bromomethyl)-3-fluoro-azetidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : A key approach involves alkylation of azetidine precursors using bromomethylating agents. For example, fluoroazetidinones can be synthesized via reactions with bromo esters or allylic bromides under catalytic conditions (e.g., Cu(I)/TMEDA systems) . Solvent choice (e.g., CH₃CN) and temperature control are critical to minimize side reactions. Purification via column chromatography or HPLC is recommended for isolating high-purity products (>95%) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry and substituent positions. For instance, H NMR can resolve the diastereotopic protons adjacent to the bromomethyl and fluorine groups, while F NMR identifies fluorine environment interactions . Infrared (IR) spectroscopy detects C=O stretches in related β-lactam derivatives, and HPLC ensures purity (>98%) .
Q. How does the bromomethyl group influence the stability of this compound under varying storage conditions?
- Methodological Answer : The bromomethyl group increases susceptibility to hydrolysis and photodegradation. Storage under inert atmospheres (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF or DCM) is advised. Decomposition can be monitored via periodic NMR or mass spectrometry to track bromide release .
Advanced Research Questions
Q. How does stereochemistry at the 3-position affect reactivity in nucleophilic substitution reactions?
- Methodological Answer : The (2R,3S) configuration in analogs like 3-(4-bromobenzyl)-3-fluoro-azetidine creates steric hindrance, directing nucleophilic attack to the less hindered face. Kinetic studies using chiral HPLC and isotopic labeling (e.g., O) reveal stereochemical retention in SN2 mechanisms, while bulky nucleophiles favor elimination pathways .
Q. What catalytic systems optimize cross-coupling reactions with this compound?
- Methodological Answer : Cu(I)/TMEDA catalysts enable efficient Suzuki-Miyaura couplings with aryl boronic acids, tolerating halogen substituents (Cl, Br, I) on aryl partners. Ligands like Xantphos enhance turnover in Buchwald-Hartwig aminations, addressing steric challenges from the azetidine ring .
Q. How does the fluorine atom modulate electronic effects in the azetidine ring?
- Methodological Answer : Fluorine’s electronegativity increases ring strain, polarizing the C-Br bond and accelerating substitution rates. Computational studies (DFT) show a 15% increase in electrophilicity compared to non-fluorinated analogs. This enhances reactivity in ring-opening reactions with nucleophiles like amines or thiols .
Q. What strategies predict regioselectivity in functionalizing this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations map frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, the LUMO of the bromomethyl group localizes on Br, favoring C–Br bond cleavage. Experimental validation via Hammett plots correlates substituent effects with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
